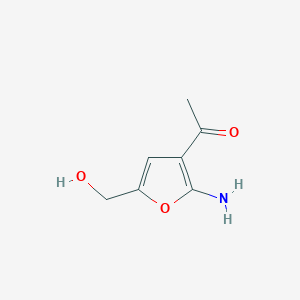
1-(2-Amino-5-(hydroxymethyl)furan-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Amino-5-(hydroxymethyl)furan-3-yl)ethanone is an organic compound featuring a furan ring substituted with an amino group, a hydroxymethyl group, and an ethanone group. This compound is part of the furan family, known for their aromatic properties and significant reactivity due to the presence of the oxygen atom in the ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-5-(hydroxymethyl)furan-3-yl)ethanone typically involves the catalytic transformation of N-acetylglucosamine to 5-hydroxymethylfurfural (HMF) using formic acid as a catalyst in a hydrothermal reaction . The HMF is then subjected to reductive amination with primary amines under mild conditions (60°C and 4 bar H₂) using a non-noble metal catalyst based on monodisperse Co nanoparticles covered by a thin carbon layer .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the process generally involves the use of biomass-derived feedstocks like N-acetylglucosamine, which are converted to HMF and subsequently to the target compound through catalytic processes .
Chemical Reactions Analysis
Types of Reactions
1-(2-Amino-5-(hydroxymethyl)furan-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents for converting carbonyl groups to alcohols.
Substitution: Various nucleophiles can be used to substitute the amino group under appropriate conditions.
Major Products
Oxidation: Furan-3-carboxaldehyde.
Reduction: Furan-3-methanol.
Substitution: Depending on the nucleophile, various substituted furans can be formed.
Scientific Research Applications
1-(2-Amino-5-(hydroxymethyl)furan-3-yl)ethanone has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Amino-5-(hydroxymethyl)furan-3-yl)ethanone involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Hydroxymethylfurfural (HMF): A precursor in the synthesis of 1-(2-Amino-5-(hydroxymethyl)furan-3-yl)ethanone.
Furan-3-methanol: A related compound with similar reactivity but different functional groups.
2-Acetylfuran: Another furan derivative used in flavor and fragrance industries.
Uniqueness
This compound is unique due to its combination of functional groups, which confer distinct reactivity and potential biological activities. Its synthesis from biomass-derived feedstocks also highlights its relevance in sustainable chemistry .
Properties
Molecular Formula |
C7H9NO3 |
|---|---|
Molecular Weight |
155.15 g/mol |
IUPAC Name |
1-[2-amino-5-(hydroxymethyl)furan-3-yl]ethanone |
InChI |
InChI=1S/C7H9NO3/c1-4(10)6-2-5(3-9)11-7(6)8/h2,9H,3,8H2,1H3 |
InChI Key |
LZJLAHOWACZLPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(OC(=C1)CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Hydroxy-3-(trifluoromethyl)hexahydro-2H-3,5-methanocyclopenta[b]furan-2-one](/img/structure/B12853635.png)




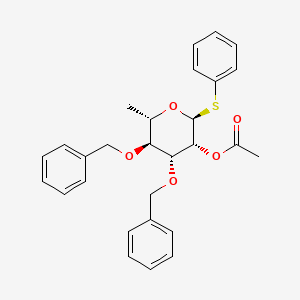
![rel-N-(1-((1R,3R)-3-Hydroxycyclohexyl)-5-((4-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazol-2-yl)-2-methyl-6-(1-methyl-1H-pyrazol-4-yl)isonicotinamide](/img/structure/B12853654.png)
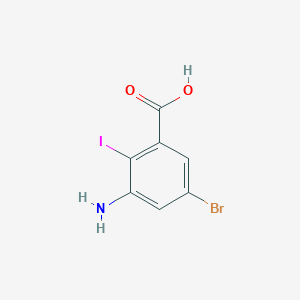
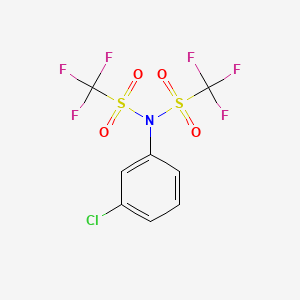
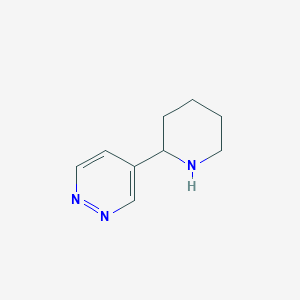
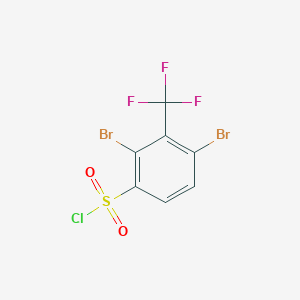
![Methyl 2'-methyl[1,1'-biphenyl]-4-yl sulfone](/img/structure/B12853677.png)
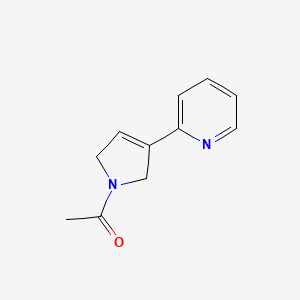
![2-(Difluoromethyl)-5-methoxybenzo[d]oxazole](/img/structure/B12853685.png)
